molecular formula C9H9N3OS B12912608 N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 61955-51-9

N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12912608
CAS No.: 61955-51-9
M. Wt: 207.25 g/mol
InChI Key: LNYMIKFRBXFPMX-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • N-(4-Methoxyphenyl)-3-nitro-4-(propylamino)benzamide
  • N-(4-Methoxyphenyl)sulfonyl-D-alanine

Uniqueness

N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and thiadiazole ring contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

CAS No.

61955-51-9

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)11-9-12-10-6-14-9/h2-6H,1H3,(H,11,12)

InChI Key

LNYMIKFRBXFPMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=CS2

Origin of Product

United States

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